molecular formula C18H26N8 B161781 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) CAS No. 125880-86-6

4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide)

Cat. No. B161781
M. Wt: 354.5 g/mol
InChI Key: UXVWYINPGXCLNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide), also known as BBI, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. BBI is a symmetrical molecule that contains two benzene rings, each attached to a central butane chain through an imine group.

Mechanism Of Action

The mechanism of action of 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Biochemical And Physiological Effects

4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been shown to have a range of biochemical and physiological effects, depending on the application and concentration used. In medicine, 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been shown to reduce inflammation and pain, inhibit tumor growth, and enhance the immune response. In agriculture, 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been shown to improve plant growth and yield, and to protect plants from pests and diseases. In materials science, 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been shown to enhance the mechanical and thermal properties of materials.

Advantages And Limitations For Lab Experiments

4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has several advantages for use in lab experiments, including its low toxicity, high solubility, and stability under a range of conditions. However, 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) also has some limitations, including its relatively high cost, limited availability, and potential for side effects at high concentrations.

Future Directions

There are many potential future directions for research on 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide), including the development of new applications in medicine, agriculture, and materials science. Some possible areas of focus include the optimization of synthesis methods, the identification of new targets for 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) inhibition, and the development of new materials based on 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide). Additionally, further research is needed to fully understand the mechanism of action of 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) and its potential for use in clinical settings.

Synthesis Methods

The synthesis of 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) involves the reaction of 3,4-diaminobenzoic acid with 1,4-butanediamine under controlled conditions. The reaction takes place in the presence of a catalyst and requires several steps, including heating and cooling, filtration, and purification. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.

Scientific Research Applications

4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has also been used as a diagnostic agent for detecting cancer cells and other diseases. In agriculture, 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been used as a plant growth regulator and as a pesticide. In materials science, 4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide) has been used as a building block for constructing novel materials with unique properties.

properties

CAS RN

125880-86-6

Product Name

4,4'-(1,4-Butanediyldiimino)bis-(3-aminobenzenecarboximidamide)

Molecular Formula

C18H26N8

Molecular Weight

354.5 g/mol

IUPAC Name

3-amino-4-[4-(2-amino-4-carbamimidoylanilino)butylamino]benzenecarboximidamide

InChI

InChI=1S/C18H26N8/c19-13-9-11(17(21)22)3-5-15(13)25-7-1-2-8-26-16-6-4-12(18(23)24)10-14(16)20/h3-6,9-10,25-26H,1-2,7-8,19-20H2,(H3,21,22)(H3,23,24)

InChI Key

UXVWYINPGXCLNB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=N)N)N)NCCCCNC2=C(C=C(C=C2)C(=N)N)N

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)N)NCCCCNC2=C(C=C(C=C2)C(=N)N)N

Other CAS RN

125880-86-6

synonyms

3-amino-4-[4-[(2-amino-4-carbamimidoyl-phenyl)amino]butylamino]benzene carboximidamide

Origin of Product

United States

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